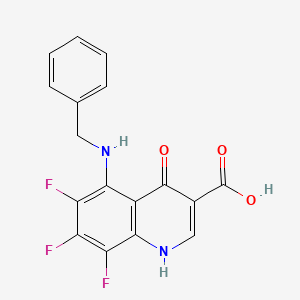
5-(benzylamino)-6,7,8-trifluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(benzylamino)-6,7,8-trifluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid, also known as BTQ, is a synthetic compound that belongs to the class of quinolone antibiotics. It was first synthesized in 1990 and has since been used extensively in scientific research for its antibacterial and antitumor properties.
Wirkmechanismus
The mechanism of action of 5-(benzylamino)-6,7,8-trifluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid involves the inhibition of bacterial DNA synthesis by targeting the enzyme DNA gyrase. This enzyme is essential for the replication and transcription of bacterial DNA, and the inhibition of its activity leads to bacterial cell death. In addition, 5-(benzylamino)-6,7,8-trifluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair in eukaryotic cells.
Biochemical and Physiological Effects
5-(benzylamino)-6,7,8-trifluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid has been shown to have a number of biochemical and physiological effects. It has been shown to induce DNA damage and apoptosis in cancer cells, as well as inhibit cell migration and invasion. In addition, 5-(benzylamino)-6,7,8-trifluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid has been shown to have anti-inflammatory effects, and has been studied for its potential use in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-(benzylamino)-6,7,8-trifluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid in lab experiments is its broad-spectrum antibacterial activity. It has been shown to be effective against a wide range of bacterial strains, including those that are resistant to other antibiotics. In addition, 5-(benzylamino)-6,7,8-trifluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid has also been shown to have anti-tumor activity against a variety of cancer cell lines. However, one of the limitations of using 5-(benzylamino)-6,7,8-trifluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid in lab experiments is its potential toxicity, particularly at higher concentrations.
Zukünftige Richtungen
There are a number of potential future directions for research on 5-(benzylamino)-6,7,8-trifluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid. One area of interest is the development of new derivatives of 5-(benzylamino)-6,7,8-trifluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid with improved antibacterial and antitumor activity. In addition, 5-(benzylamino)-6,7,8-trifluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid has also been studied for its potential use in the treatment of inflammatory diseases, and further research in this area could lead to the development of new therapeutics. Finally, the potential use of 5-(benzylamino)-6,7,8-trifluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid in combination with other drugs for the treatment of bacterial infections and cancer is an area of ongoing research.
Synthesemethoden
The synthesis of 5-(benzylamino)-6,7,8-trifluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid involves a multi-step process that starts with the reaction of 2-chloro-6,7,8-trifluoro-4-quinolonecarboxylic acid with sodium azide to form 2-azido-6,7,8-trifluoro-4-quinolonecarboxylic acid. This intermediate is then reduced with sodium borohydride to form 5-amino-6,7,8-trifluoro-4-quinolonecarboxylic acid. The final step involves the reaction of this intermediate with benzylamine to form 5-(benzylamino)-6,7,8-trifluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid.
Wissenschaftliche Forschungsanwendungen
5-(benzylamino)-6,7,8-trifluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid has been extensively studied for its antibacterial and antitumor properties. It has been shown to be effective against a wide range of bacterial strains, including those that are resistant to other antibiotics. In addition, 5-(benzylamino)-6,7,8-trifluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid has also been shown to have anti-tumor activity against a variety of cancer cell lines.
Eigenschaften
IUPAC Name |
5-(benzylamino)-6,7,8-trifluoro-4-oxo-1H-quinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O3/c18-11-12(19)14(21-6-8-4-2-1-3-5-8)10-15(13(11)20)22-7-9(16(10)23)17(24)25/h1-5,7,21H,6H2,(H,22,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAOWJLQYSZIKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C(=C(C3=C2C(=O)C(=CN3)C(=O)O)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(benzylamino)-6,7,8-trifluoro-4-oxo-1H-quinoline-3-carboxylic Acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

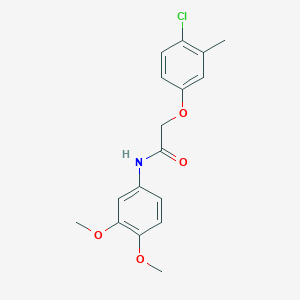
![3,4-dimethoxy-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5722702.png)
![N-{3-[(2,4-dimethylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B5722723.png)
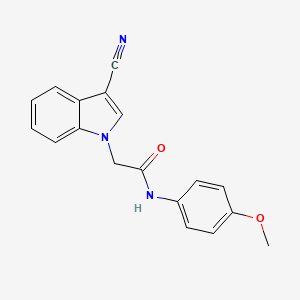
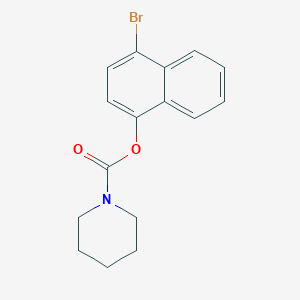
![N'-[(3-cyclohexylpropanoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5722744.png)

![{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5722760.png)
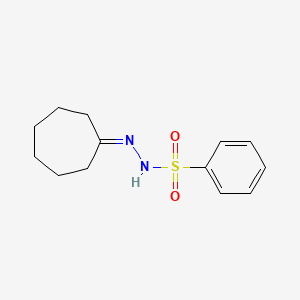



![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5722796.png)
